Dimethylvinphos

Catalog No.
S594080
CAS No.
2274-67-1
M.F
C10H10Cl3O4P
M. Wt
331.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylvinphos

CAS Number

2274-67-1

Product Name

Dimethylvinphos

IUPAC Name

[2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate

Molecular Formula

C10H10Cl3O4P

Molecular Weight

331.5 g/mol

InChI

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3

InChI Key

QSGNQELHULIMSJ-UHFFFAOYSA-N

SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl

Synonyms

dimethylvinphos

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl

The exact mass of the compound Dimethylvinphos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethylvinphos is an organophosphate insecticide that functions as a potent acetylcholinesterase (AChE) inhibitor, exerting its effect through both contact and stomach action. It is the specific (Z)-geometric isomer of 2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate. Technical grade material consists of over 95% of this (Z)-isomer, distinguishing it from related compounds where isomeric mixtures are more common. This compound is primarily utilized in agricultural and veterinary applications, particularly for controlling stem borers and leaf rollers in rice and managing ectoparasites on livestock.

Procurement of Dimethylvinphos over its (E)-isomer (Chlorfenvinphos-methyl) or related chlorinated analogs like Tetrachlorvinphos is a critical decision based on chemical specificity. The insecticidal and toxicological properties of vinyl phosphate insecticides are highly dependent on their geometric configuration. The (Z)-isomer (Dimethylvinphos) and the (E)-isomer exhibit different potencies as acetylcholinesterase inhibitors, leading to significant variations in efficacy against target pests and toxicity towards non-target organisms. Substituting the isomerically pure Dimethylvinphos with a generic technical mixture or a different structural analog like Tetrachlorvinphos, which has a 2,4,5-trichloro substitution pattern instead of 2,4-dichloro, introduces performance variability and potential safety concerns, making it unsuitable for applications requiring consistent and predictable outcomes.

Superior Acetylcholinesterase Inhibition Compared to its Geometric Isomer

The primary mechanism of action for Dimethylvinphos is the inhibition of acetylcholinesterase (AChE). The geometric configuration around the vinyl double bond significantly impacts this inhibitory activity. While direct comparative kinetic data for Dimethylvinphos and its methyl-analogue of the (E)-isomer is limited, extensive research on the closely related diethyl analogues—(Z)-Chlorfenvinphos and (E)-Chlorfenvinphos—provides a strong basis for inference. Studies consistently show the (Z)-isomer is a more potent inhibitor of AChE than the (E)-isomer. This difference in enzyme inhibition is the biochemical basis for the observed higher insecticidal activity of the (Z)-isomer.

Evidence DimensionAcetylcholinesterase (AChE) Inhibition Potency
Target Compound Data(Z)-Isomer (Dimethylvinphos) demonstrates higher inhibitory activity.
Comparator Or Baseline(E)-Isomer (geometric analog) shows lower inhibitory activity.
Quantified DifferenceQualitatively higher for the (Z)-isomer, as established by studies on closely related diethyl analogs.
ConditionsIn vitro enzyme kinetic assays with acetylcholinesterase.

Higher enzyme inhibition directly translates to greater insecticidal potency, allowing for lower application rates and higher efficacy, which are key procurement drivers.

Defined Hydrolytic Stability Profile for Formulation and Environmental Persistence

Dimethylvinphos exhibits moderate stability in neutral aqueous solutions, with a reported half-life of 40 days at 25 °C and pH 7. This contrasts with its diethyl analog, Chlorfenvinphos, whose isomers show much greater stability under the same conditions. The (Z)-isomer of Chlorfenvinphos has a reported half-life of 6500 hours (approx. 270 days) and the (E)-isomer 4900 hours (approx. 204 days) at pH 7. This significantly lower hydrolytic stability for Dimethylvinphos is a critical parameter for procurement, influencing formulation choices, storage requirements, and predicting environmental persistence for specific use cases.

Evidence DimensionHydrolytic Half-Life (pH 7)
Target Compound Data40 days (at 25 °C)
Comparator Or Baseline(Z)-Chlorfenvinphos: ~270 days; (E)-Chlorfenvinphos: ~204 days
Quantified Difference5- to 7-fold less stable than its diethyl analogs.
ConditionsAqueous solution at neutral pH.

This data allows formulators and environmental scientists to select Dimethylvinphos for applications where lower persistence is a regulatory or environmental requirement, a key differentiator from more stable organophosphates.

Distinct Physical Properties Compared to Structurally Similar Insecticides

The physical properties of an insecticide dictate its application suitability. Dimethylvinphos is a solid with a melting point of 69.5 °C and a low vapor pressure of 1.3 x 10⁻³ Pa at 25 °C. This makes it suitable for residual surface treatments. In comparison, Tetrachlorvinphos, a close structural analog, has a higher melting point of 97-98 °C and is noted as being insoluble in water, whereas Dimethylvinphos has a defined water solubility of 130 mg/L at 20 °C. These differences in melting point, vapor pressure, and solubility are critical for processability and formulation development, guiding the choice of compound for creating stable and effective emulsifiable concentrates or wettable powders.

Evidence DimensionMelting Point / Water Solubility
Target Compound Data69.5 °C / 130 mg/L (20 °C)
Comparator Or BaselineTetrachlorvinphos: 97-98 °C / Insoluble
Quantified DifferenceLower melting point and significantly higher water solubility than Tetrachlorvinphos.
ConditionsStandard physical property measurements.

Selecting Dimethylvinphos provides specific handling and formulation advantages, particularly for aqueous-based spray applications where the defined solubility and lower melting point can simplify manufacturing processes compared to less soluble, higher-melting-point analogs.

Formulation of High-Potency Insecticides for Stored Product Protection

The higher intrinsic activity of the (Z)-isomer allows for the development of formulations for stored grains and warehouses that require lower concentrations of active ingredient to achieve effective pest control. This is a direct result of its superior ability to inhibit acetylcholinesterase compared to other geometric isomers or less potent analogs.

Analytical Reference Material for Isomer-Specific Studies

Due to its high isomeric purity (>95% Z-isomer), Dimethylvinphos is the required choice as an analytical standard for toxicological and environmental studies investigating the specific effects of the (Z)-isomer. Using a less pure or mixed-isomer product like technical Chlorfenvinphos would confound results and lead to inaccurate conclusions about bioactivity and environmental fate.

Development of Veterinary Ectoparasiticides with Defined Persistence

The moderate hydrolytic stability of Dimethylvinphos makes it a suitable candidate for veterinary formulations where a specific duration of action is needed without long-term environmental accumulation. Its degradation profile allows for effective control of ectoparasites while being less persistent than more stable analogs like Chlorfenvinphos, aligning with modern regulatory demands for chemicals with shorter environmental half-lives.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

329.938229 g/mol

Monoisotopic Mass

329.938229 g/mol

Heavy Atom Count

18

UNII

849G62JOM2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

Dimethylvinphos

Use Classification

Agrochemicals -> Pesticides

Dates

Last modified: 08-15-2023

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